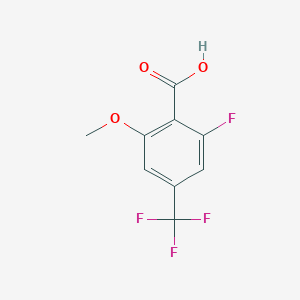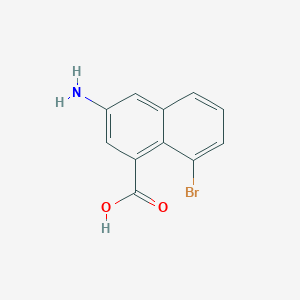
3-Amino-8-bromo-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-8-bromo-1-naphthoic acid is an organic compound with the molecular formula C11H8BrNO2 It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and a bromine atom at the eighth position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-bromo-1-naphthoic acid typically involves multi-step organic reactions. One common method includes the bromination of 1-naphthoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-8-bromo-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of 3-nitro-8-bromo-1-naphthoic acid.
Reduction: Formation of 3-amino-1-naphthoic acid.
Substitution: Formation of 3-amino-8-azido-1-naphthoic acid or 3-amino-8-thio-1-naphthoic acid.
Wissenschaftliche Forschungsanwendungen
3-Amino-8-bromo-1-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Amino-8-bromo-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-naphthoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromo-1-naphthoic acid: Lacks the amino group, affecting its chemical properties and applications.
3-Nitro-8-bromo-1-naphthoic acid:
Uniqueness: 3-Amino-8-bromo-1-naphthoic acid is unique due to the presence of both an amino group and a bromine atom on the naphthalene ring, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H8BrNO2 |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
3-amino-8-bromonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,13H2,(H,14,15) |
InChI-Schlüssel |
WLRGPIVTLWWMLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
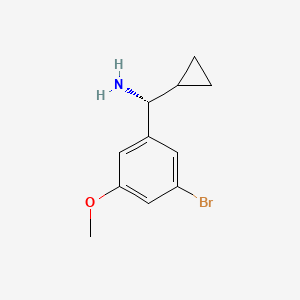
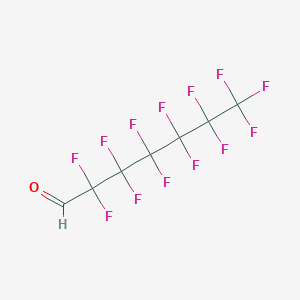
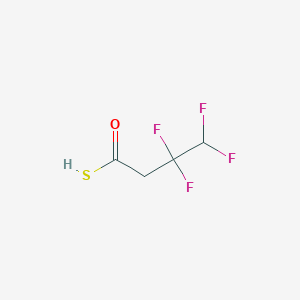
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)

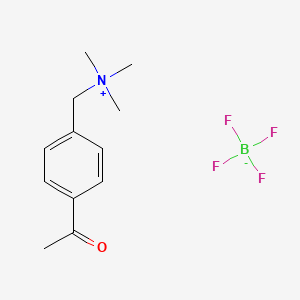
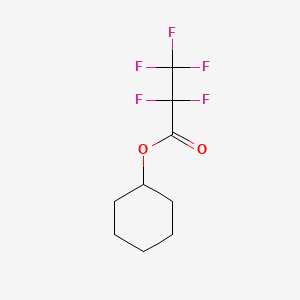
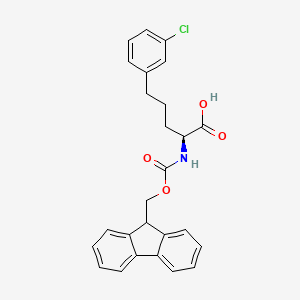

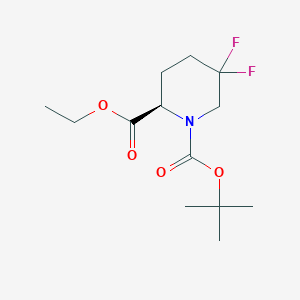
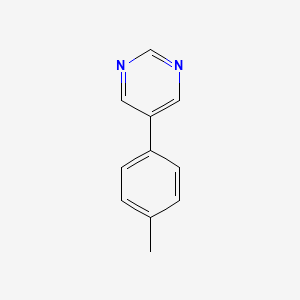
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
